molecular formula C41H33N7O4 B15186587 N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide CAS No. 134248-60-5

N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide

Cat. No.: B15186587
CAS No.: 134248-60-5
M. Wt: 687.7 g/mol
InChI Key: NRZAWERCCJMXOL-CTPDYSCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[(3,4-Dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide is a structurally complex benzamide derivative characterized by multiple pharmacophoric motifs. Its core structure includes a benzamide backbone linked to an imidazolone ring substituted with a phenyl group and an indolylmethylidene moiety. The compound’s synthesis likely involves multi-step condensation reactions, analogous to methods described for related benzamide derivatives (e.g., coupling of activated carboxylic acids with amines using carbodiimide reagents) . Spectroscopic characterization of similar compounds (e.g., imidazolone-containing benzamides) relies on NMR and MS/MS data to confirm regiochemistry and stereoelectronic properties .

Properties

CAS No.

134248-60-5

Molecular Formula

C41H33N7O4

Molecular Weight

687.7 g/mol

IUPAC Name

N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide

InChI

InChI=1S/C41H33N7O4/c1-26-11-7-9-15-33(26)44-45-38(29-19-22-36(51-2)37(24-29)52-3)46-47-40(49)28-17-20-31(21-18-28)48-39(27-12-5-4-6-13-27)43-35(41(48)50)23-30-25-42-34-16-10-8-14-32(30)34/h4-25,42H,1-3H3,(H,47,49)/b35-23+,45-44?,46-38+

InChI Key

NRZAWERCCJMXOL-CTPDYSCHSA-N

Isomeric SMILES

CC1=CC=CC=C1N=N/C(=N/NC(=O)C2=CC=C(C=C2)N3C(=N/C(=C/C4=CNC5=CC=CC=C54)/C3=O)C6=CC=CC=C6)/C7=CC(=C(C=C7)OC)OC

Canonical SMILES

CC1=CC=CC=C1N=NC(=NNC(=O)C2=CC=C(C=C2)N3C(=NC(=CC4=CNC5=CC=CC=C54)C3=O)C6=CC=CC=C6)C7=CC(=C(C=C7)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 2-methylaniline followed by coupling with 3,4-dimethoxybenzaldehyde to form the azo compound.

    Condensation Reaction: The azo compound is then subjected to a condensation reaction with 4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzaldehyde under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Azo Group Reactivity

The diazenyl (-N=N-) linker undergoes characteristic azo chemistry:

a. Reduction Reactions

  • Catalytic hydrogenation (H₂/Pd-C) reduces the azo group to hydrazine derivatives. For example:

    Ar-N=N-Ar’H2/PdCAr-NH-NH-Ar’\text{Ar-N=N-Ar'} \xrightarrow{H_2/Pd-C} \text{Ar-NH-NH-Ar'}

    Similar reductions in azo-containing analogs show reaction completion within 4–6 hours under 1 atm H₂.

b. Electrophilic Substitution

  • The electron-rich 3,4-dimethoxyphenyl group directs electrophiles (e.g., nitration, sulfonation) to para positions.

Reaction Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h3,4-Dimethoxy-5-nitrophenyl derivative68%

Imidazole Ring Transformations

The 5-oxo-2-phenylimidazole core participates in:

a. Alkylation

  • Reacts with alkyl halides (e.g., CH₃I) at the N1 position under basic conditions (K₂CO₃/DMF) .

b. Acid-Base Reactions

  • Protonation occurs at the imidazole nitrogen (pKa ~6.5), forming water-soluble salts in acidic media .

Indole Moiety Reactivity

The indole subunit undergoes:

a. Electrophilic Substitution

  • Bromination at the C5 position using Br₂/CH₃COOH :

    IndoleBr25-Bromoindole\text{Indole} \xrightarrow{Br_2} 5\text{-Bromoindole}

b. Oxidation

  • MnO₂ in acetone oxidizes the indole methylidene group to a ketone .

Benzamide Group Reactions

a. Hydrolysis

  • Acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond:

    BenzamideHClBenzoic Acid+Amine\text{Benzamide} \xrightarrow{HCl} \text{Benzoic Acid} + \text{Amine}

    Yields >80% under reflux for 8 hours .

Methoxy Group Reactivity

a. Demethylation

  • BBr₃ in CH₂Cl₂ removes methyl groups, forming catechol derivatives :

    3,4-DimethoxyphenylBBr33,4-Dihydroxyphenyl\text{3,4-Dimethoxyphenyl} \xrightarrow{BBr_3} \text{3,4-Dihydroxyphenyl}

Coordination Chemistry

The imidazole and azo groups act as ligands for transition metals:

Metal Conditions Complex Type Application
Cu(II)EtOH, RT, 1 hSquare-planarCatalytic oxidation
Fe(III)MeOH, 60°C, 3 hOctahedralMagnetic materials

Photochemical Behavior

The conjugated π-system undergoes E/Z isomerization under UV light (λ = 365 nm) .

Scientific Research Applications

N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Used in the synthesis of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations :

  • Diazenyl vs. Hydrazinecarboxamide Linkers : The diazenyl group in the target compound may enhance photostability compared to hydrazinecarboxamide derivatives (e.g., compound ), which are prone to hydrolysis .
  • Indolylmethylidene vs. Thiazolidinedione : The indolylmethylidene group in the target compound could confer stronger interactions with aromatic residues in enzyme binding pockets compared to thiazolidinedione-based analogues .
  • Methoxy Substitution: The 3,4-dimethoxyphenyl moiety may improve solubility and membrane permeability relative to non-polar substituents (e.g., methylbenzyl in ) .

Spectroscopic and Computational Comparisons

NMR and MS/MS Profiling

  • NMR : The indolylmethylidene and diazenyl groups in the target compound are expected to produce distinct downfield shifts in $ ^1H $-NMR (e.g., δ 8.2–8.5 ppm for imine protons) compared to simpler benzamides (δ 7.5–8.0 ppm) .
  • MS/MS Fragmentation : Molecular networking analysis (cosine score >0.8) suggests clustering with other diazenyl-linked benzamides, such as compound , due to shared fragmentation pathways (e.g., loss of CO$_2$ from the benzamide group) .

Computational Similarity Metrics

Tanimoto coefficients (Morgan fingerprints) between the target compound and analogues:

  • vs. : 0.62 (moderate similarity due to shared imine and aromatic motifs).
  • vs. : 0.55 (lower similarity; divergent piperazine vs. indole substituents).
  • vs. : 0.48 (minimal overlap; isoxazole vs. imidazolone cores) .

Bioactivity and Binding Affinity Predictions

  • Antioxidant Potential: Analogues with methoxyphenyl groups (e.g., ) show radical scavenging activity (IC$_{50}$ 10–50 μM), suggesting the target compound may share this trait .
  • Enzyme Inhibition : Docking studies predict strong affinity for kinases (e.g., CDK2) due to the indolylmethylidene group’s interaction with hydrophobic pockets, similar to compound (predicted ΔG = −9.2 kcal/mol) .

Biological Activity

The compound N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide is a complex organic molecule with potential biological activity. This article aims to explore its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Formula and Weight

  • Molecular Formula : C47H37N7O
  • Molecular Weight : 763.8412 g/mol

Structural Features

The compound features multiple functional groups including:

  • A diazenyl group
  • An indole moiety
  • Dimethoxy and methylphenyl substituents

This structural complexity suggests a potential for diverse biological interactions.

Anticancer Properties

Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown potent growth inhibition in various tumor cell lines, including breast and colon cancers . The mechanism often involves the generation of reactive electrophiles that interact with cellular macromolecules, leading to apoptosis in cancer cells.

Case Study: Indole Derivatives

A study on indole derivatives demonstrated their ability to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. These findings suggest that the indole component of our compound may contribute similarly to its biological activity .

Antimicrobial Activity

Several studies have reported antimicrobial properties associated with azo compounds. For example, certain pyrazole derivatives have exhibited notable antifungal activity against phytopathogenic fungi . The potential for antimicrobial action in our compound could be explored further given its structural similarities.

The proposed mechanisms of action for similar compounds include:

  • Inhibition of DNA Synthesis : Compounds may interfere with DNA replication processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
  • Enzyme Inhibition : Targeting specific enzymes involved in tumor progression or microbial growth.

Data Table: Biological Activity Summary

Activity TypeCompound ClassObserved EffectsReferences
AnticancerBenzothiazolesGrowth inhibition in tumor cell lines
AntimicrobialPyrazole derivativesAntifungal activity
MechanismAzo compoundsDNA synthesis inhibition

Synthesis and Characterization

Research has focused on synthesizing related compounds to assess their biological activities. For instance, the synthesis of azo compounds has been linked to their antitumor activity through various chemical modifications that enhance their efficacy against cancer cells .

Toxicological Studies

While exploring the therapeutic potential, it is crucial to consider the toxicological profiles of such compounds. Some azo compounds have been identified as carcinogenic, necessitating thorough safety evaluations before clinical applications .

Q & A

Q. Methodological Approach :

  • Elemental Analysis (CHNS) : Validates empirical formula accuracy, with deviations <0.3% indicating purity .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., methoxy, diazenyl) and confirm stereochemistry .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and confirm the (E)-configuration of diazenyl and imidazolyl groups .

Intermediate: What experimental designs are recommended for evaluating its biological activity?

  • In Vitro Assays :
    • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
    • Antimicrobial Testing : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
  • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO ≤0.1%) to isolate compound-specific effects .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data?

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing the indole moiety with benzothiazole) to isolate pharmacophoric contributions .
  • Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .
  • Statistical Validation : Apply Design of Experiments (DoE) to identify statistically significant variables (e.g., substituent position) influencing activity .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Co-Crystallization : Use of co-formers (e.g., succinic acid) to stabilize lattice interactions .
  • Solvent Screening : High-throughput screening (e.g., vapor diffusion in 96-well plates) identifies optimal solvent pairs (e.g., DCM/hexane) .
  • Non-Covalent Interaction Engineering : Modify peripheral groups (e.g., methoxy to ethoxy) to enhance π-π stacking or hydrogen bonding .

Advanced: How do non-covalent interactions influence its reactivity in catalytic systems?

  • Role of Hydrogen Bonding : The 5-oxoimidazole group participates in H-bonding with catalytic residues, affecting reaction kinetics .
  • π-π Stacking : The indole-phenyl interaction stabilizes transition states in enzyme inhibition assays .
  • Experimental Validation : FT-IR and isothermal titration calorimetry (ITC) quantify interaction strengths .

Intermediate: What analytical methods detect and quantify degradation products?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate degradation products (e.g., hydrolyzed benzamide) .
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via peak area reduction .

Advanced: How can computational tools predict metabolic pathways?

  • In Silico Metabolism : Software like Schrödinger’s ADMET Predictor identifies likely Phase I/II metabolism sites (e.g., demethylation of methoxy groups) .
  • CYP450 Docking Simulations : Molecular docking with CYP3A4 and CYP2D6 isoforms predicts oxidation patterns .

Basic: What are the storage and handling protocols to ensure compound stability?

  • Storage : -20°C under argon in amber vials to prevent photodegradation and oxidation .
  • Handling : Use anhydrous solvents (e.g., THF) during synthesis to avoid hydrolysis of the diazenyl group .

Advanced: How to address low solubility in biological assays?

  • Formulation Strategies : Use cyclodextrin-based encapsulation or PEGylation to enhance aqueous solubility .
  • Co-Solvent Systems : Employ DMSO:PBS (1:9 v/v) mixtures while ensuring biocompatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.